molecular formula C50H58BNO B13730565 N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate CAS No. 205451-00-9

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate

Cat. No.: B13730565
CAS No.: 205451-00-9
M. Wt: 699.8 g/mol
InChI Key: RZSRTRGINWRBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is a quaternary ammonium salt that has garnered interest in various fields of chemistry and material science. This compound is known for its unique structural properties and its ability to act as a photobase generator, which makes it useful in a variety of applications, including photochemistry and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate typically involves the quaternization of N-(4-[Benzoyl]benzyl)-N,N,N-tributylamine with tetraphenylborate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution at the benzylic position can yield a variety of substituted benzyl derivatives .

Mechanism of Action

The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate involves the generation of a basic species upon irradiation. This photochemical reaction leads to the formation of a Brønsted base, which can then participate in various chemical processes. The molecular targets and pathways involved include the activation of specific functional groups in organic molecules, facilitating reactions such as deprotonation and nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate is unique due to its specific structural configuration, which allows for efficient photobase generation. This property makes it particularly valuable in applications requiring precise control over pH and reaction conditions .

Properties

CAS No.

205451-00-9

Molecular Formula

C50H58BNO

Molecular Weight

699.8 g/mol

IUPAC Name

(4-benzoylphenyl)methyl-tributylazanium;tetraphenylboranuide

InChI

InChI=1S/C26H38NO.C24H20B/c1-4-7-19-27(20-8-5-2,21-9-6-3)22-23-15-17-25(18-16-23)26(28)24-13-11-10-12-14-24;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h10-18H,4-9,19-22H2,1-3H3;1-20H/q+1;-1

InChI Key

RZSRTRGINWRBBV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.